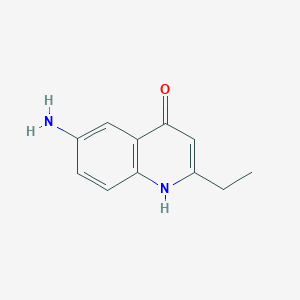

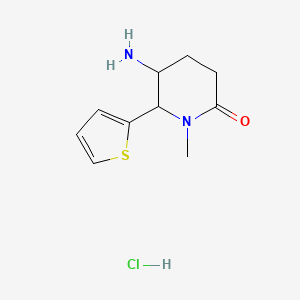

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride

Vue d'ensemble

Description

Piperidines and piperidones are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic medicinal blocks for drug construction and their synthesis has been widespread . Piperidone analogs have been synthesized to mimic naturally occurring alkaloids and steroids, and they have been bio-assayed for their varied activity .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Molecular Structure Analysis

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure-activity relationship of the piperidones has been established .Chemical Reactions Analysis

Piperidines and piperidones undergo various intra- and intermolecular reactions leading to the formation of various derivatives . In these reactions, various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed .Applications De Recherche Scientifique

Pharmacological Synthesis

Piperidine derivatives, such as the compound , are integral in the synthesis of various pharmacological agents. They serve as key building blocks in the construction of drugs due to their structural versatility and reactivity. This compound can be used to synthesize substituted piperidines, which are present in over twenty classes of pharmaceuticals, including alkaloids .

Anticancer Applications

The piperidine moiety is a common feature in many anticancer agents. Research indicates that derivatives of piperidine can inhibit cancer cell growth and metastasis. The compound’s structural framework allows for the development of novel anticancer drugs with potential efficacy against various cancer types .

Antimicrobial and Antifungal Agents

Due to the nitrogen heterocycle, piperidine derivatives exhibit significant biological activity as antimicrobial and antifungal agents. The compound’s ability to interact with microbial cell membranes makes it a candidate for developing new antimicrobial drugs that could combat resistant strains .

Neurological Disorders Treatment

Compounds with a piperidine structure have shown promise in treating neurological disorders. They can be used to create drugs that target neuroreceptors and modulate neurotransmitter levels, offering potential treatments for conditions like Alzheimer’s disease and other cognitive impairments .

Cardiovascular Therapeutics

Piperidine derivatives are also explored for their cardiovascular applications. They can be designed to act as antihypertensive agents or to modulate heart rate and rhythm, providing a basis for new therapeutic approaches to heart disease .

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory properties of piperidine derivatives make them suitable for pain management and inflammation control. By modulating pain pathways and inflammatory responses, they can be developed into effective treatments for chronic pain and autoimmune diseases .

Antipsychotic Medications

The structural flexibility of piperidine allows for the creation of antipsychotic drugs. These compounds can interact with dopamine receptors, offering potential benefits for managing symptoms of schizophrenia and bipolar disorder .

Anticoagulant Properties

Recent studies have highlighted the anticoagulant effects of certain piperidine derivatives. By inhibiting factors in the coagulation cascade, they can be used to prevent thrombosis, making them valuable in the treatment and prevention of blood clots .

Orientations Futures

Piperidines and piperidones continue to be an area of interest in medicinal chemistry due to their wide range of biological activities and their presence in many pharmaceuticals and natural products . Future research may focus on developing new synthetic methods and exploring further biological applications of these compounds.

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities .

Biochemical Pathways

It is known that piperidine-containing compounds play a role in the regulation of 5-hydroxytryptamine release and in the regulation of dopamine and 5-hydroxytryptamine metabolism .

Propriétés

IUPAC Name |

6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.ClH/c1-3-11-5-4-6-16(9-11)13-10(2)7-12(14)8-15-13;/h7-8,11H,3-6,9,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOJHRNHBGBFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN(C1)C2=NC=C(C=C2C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1377388.png)

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1377389.png)

![1-(Piperidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1377399.png)

![4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377400.png)

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)

![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)